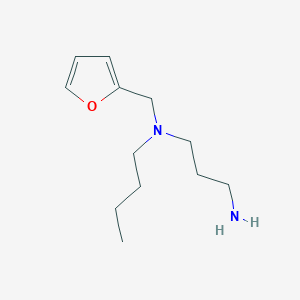

N-Butyl-N-(2-furylmethyl)propane-1,3-diamine

Description

Properties

IUPAC Name |

N'-butyl-N'-(furan-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-2-3-8-14(9-5-7-13)11-12-6-4-10-15-12/h4,6,10H,2-3,5,7-9,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXOUFAGDCQDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCN)CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using 2-Furylmethyl Halides

- Reagents : 2-furylmethyl chloride or bromide is reacted with propane-1,3-diamine or its mono-substituted derivatives.

- Mechanism : The amine nitrogen acts as a nucleophile attacking the electrophilic carbon in the 2-furylmethyl halide, displacing the halide ion.

- Conditions : The reaction is generally performed in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the released acid and drive the reaction forward.

- Solvents : Polar aprotic solvents like acetonitrile, N,N-dimethylformamide, or alcohols (methanol, ethanol) are commonly used.

- Temperature : Ambient to reflux temperatures depending on the solvent and desired reaction rate.

This method is supported by analogous syntheses of related compounds such as N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine, where cyclopentylamine reacts with 2-furylmethyl chloride under basic conditions to yield the product in good yield and purity.

Alkylation with Butyl Halides or Butylating Agents

- Reagents : Butyl bromide, butyl chloride, or butyl tosylate can be used to introduce the butyl group onto the secondary amine.

- Mechanism : Similar nucleophilic substitution where the secondary amine attacks the butyl electrophile.

- Conditions : Typically carried out under mild heating with a base to scavenge the acid byproduct.

- Solvents : Common solvents include ethanol, tetrahydrofuran, or acetonitrile.

Alternative Synthetic Routes via Cyanocarbonodithioimidate Intermediates

A more complex synthetic method involves the use of dimethyl cyanocarbonodithioimidate as a starting material, which reacts with amine derivatives to form cyanocarbaimidothioate intermediates. Subsequent reactions with guanidine derivatives and oxidation steps lead to the formation of substituted diamines, including compounds structurally related to this compound.

| Step | Reactants | Conditions | Product Type |

|---|---|---|---|

| 1 | Dimethyl cyanocarbonodithioimidate + NR3R4 derivative (amine) | Solvent: methanol, ethanol, etc.; Temp: RT to reflux | Cyanocarbaimidothioate derivative |

| 2 | Cyanocarbaimidothioate + Guanidine derivative + Base (e.g., triethylamine) | Solvent: mixed solvents; Temp: RT to reflux | Intermediate compound |

| 3 | Intermediate + Oxidizing agent (e.g., m-chloroperbenzoic acid) | Solvent: dichloromethane or others; Temp: 0°C to reflux | Oxidized intermediate |

| 4 | Oxidized intermediate + Amine derivative (e.g., butylamine) | Solvent: methanol, etc.; Temp: RT to reflux | Target diamine compound |

This route allows for precise control over substitution patterns but involves multiple steps and purification stages.

Reaction Parameters and Optimization

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, acetonitrile, DMF, THF | Choice affects solubility and reaction rate |

| Temperature | Room temperature to reflux (~25–80 °C) | Higher temps increase rate but may cause side reactions |

| Base | Sodium hydroxide, potassium carbonate, triethylamine | Neutralizes acid byproducts, facilitates nucleophilic substitution |

| Molar Ratios | Amine:alkyl halide = 1:1 to 1:2 | Excess alkylating agent ensures complete substitution |

| Reaction Time | 2–24 hours | Monitored to optimize yield and purity |

Purification Techniques

- Recrystallization : Used when the product forms crystalline solids.

- Chromatography : Silica gel column chromatography or preparative HPLC can be employed to separate product from unreacted starting materials and byproducts.

- Distillation : Applicable if the compound has suitable volatility.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Direct alkylation with 2-furylmethyl halide | 2-furylmethyl chloride, propane-1,3-diamine, base | Nucleophilic substitution | Straightforward, good yields | Requires careful control of conditions to avoid over-alkylation |

| Sequential alkylation (2-furylmethyl then butyl) | Butyl halide, 2-furylmethylated diamine | Nucleophilic substitution | Allows stepwise control | Multi-step, purification needed |

| Cyanocarbonodithioimidate route | Dimethyl cyanocarbonodithioimidate, guanidine derivatives, oxidants | Multi-step synthesis | High structural control | Complex, time-consuming |

Research Findings and Industrial Relevance

- The direct nucleophilic substitution approach is favored for industrial scale due to simplicity and scalability.

- The cyanocarbonodithioimidate method, while more complex, offers synthetic versatility for analogues and derivatives.

- Reaction conditions such as solvent choice and temperature significantly impact yield and purity.

- Advanced purification methods are essential to obtain pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(2-furylmethyl)propane-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amine groups can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Alkyl halides like methyl iodide or ethyl bromide are used under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Quaternary ammonium salts.

Scientific Research Applications

N-Butyl-N-(2-furylmethyl)propane-1,3-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-N-(2-furylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound can act as a ligand that binds to enzymes or receptors, thereby modulating their activity. The furan ring and amine groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Bulk and Reactivity: APD (N,N′-bis(9-anthrylmethyl)propane-1,3-diamine) demonstrates that bulky aromatic groups enhance selectivity in analytical applications (e.g., formaldehyde detection via HPLC). In contrast, the smaller furyl group in the target compound may offer moderate steric hindrance, balancing reactivity and solubility.

- Electronic Effects: The furyl group’s electron-rich nature contrasts with the electron-deficient pyridyl groups in 6-Me-DPPN , which are better suited for metal coordination. This difference may limit the target compound’s utility in catalysis but enhance its role in organic synthesis or as a bioisostere. Thienylmethyl (in ) and furylmethyl substituents both offer heteroaromaticity, but sulfur in thiophene vs.

Physicochemical Properties

- Solubility: The butyl group enhances hydrophobicity compared to more polar analogues like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine , which contains long alkyl chains. This balance may influence formulation in biological or industrial applications.

Stability :

- Unlike N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine , which contains electron-withdrawing substituents, the furyl group’s electron-rich nature may increase susceptibility to oxidation, necessitating stabilization strategies.

Biological Activity

N-Butyl-N-(2-furylmethyl)propane-1,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and cytotoxic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₁₁H₁₅N₃

- Molecular Weight : 189.26 g/mol

- Functional Groups : Primary amines, furan ring

Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.3 µg/mL | |

| Escherichia coli | 12.5 µg/mL | |

| Vancomycin-resistant strains | 50 µg/mL |

Case Study : In a comparative study, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's MIC values were comparable to conventional antibiotics like ceftriaxone, indicating its potential as an alternative therapeutic agent.

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated using various in vitro assays.

| Test Organism | Lethal Concentration (LC₅₀) | Reference |

|---|---|---|

| Artemia salina (brine shrimp) | 82.5 µg/mL | |

| Human cancer cell lines | >1000 µg/mL (nontoxic threshold) |

Findings : The compound demonstrated moderate cytotoxicity against Artemia salina with an LC₅₀ of 82.5 µg/mL, suggesting potential applications in cancer therapy. However, it was deemed nontoxic at higher concentrations (>1000 µg/mL), indicating a favorable safety profile for further development.

The precise mechanism of action for this compound remains under investigation. Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for N-Butyl-N-(2-furylmethyl)propane-1,3-diamine, and how do reaction conditions influence yield and purity?

- Methodology :

- Cu(I)-catalyzed coupling : Adapt protocols from analogous diamine syntheses (e.g., CuI with ligands like L-proline or 2-(isobutyryl)cyclohexanone in anhydrous solvents such as THF or acetonitrile). Monitor reaction progress via TLC or LC-MS .

- Deprotection strategies : For protected intermediates, use HCl in methanol/THF (e.g., 4M HCl, 2–4 hours, room temperature) to achieve >90% yield, as demonstrated in estradiol-linked diamine syntheses .

- Optimization : Vary temperature (60–100°C), solvent polarity, and stoichiometry of alkylating agents (e.g., 2-furylmethyl halides) to minimize byproducts like quaternized amines.

Q. How can the structural and electronic properties of this diamine be characterized experimentally?

- Techniques :

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns and purity. For example, the furyl group’s protons resonate at δ 6.2–7.4 ppm, while amine protons appear broad at δ 1.5–3.0 ppm .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Phase annealing in SHELX-90 improves success rates for larger structures .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H] for CHNO: 235.18) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-furylmethyl and butyl substituents influence coordination chemistry and catalytic activity?

- Case study : Compare with N,N′-bis(5-chlorosalicylidene)propane-1,3-diamine, where the diamine backbone coordinates Cd(II) via imine nitrogen and phenolic oxygen, forming stable complexes. The 2-furyl group’s electron-rich nature may enhance metal-ligand π-backbonding, altering redox properties .

- Experimental design : Synthesize transition metal complexes (e.g., Cu, Pd) and analyze stability constants via potentiometric titrations. Contrast with non-furyl analogs to isolate steric/electronic contributions.

Q. How can contradictory data on reactivity or biological activity be resolved, particularly in structure-activity relationship (SAR) studies?

- Approach :

- Systematic variation : Modify substituents (e.g., replace furyl with phenyl or alkyl groups) and compare reaction kinetics (e.g., nucleophilic substitution rates) or biological endpoints (e.g., antimicrobial assays) .

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals and predict sites of electrophilic/nucleophilic attack. For example, the furyl group’s HOMO may localize on the oxygen atom, directing reactivity .

Q. What advanced computational methods are suitable for predicting the compound’s supramolecular interactions or solubility parameters?

- Tools :

- Molecular dynamics (MD) : Simulate solvation behavior in polar (water) and non-polar (hexane) solvents using force fields like OPLS-AA. Analyze hydrogen-bonding propensity with water .

- COSMO-RS : Predict partition coefficients (log P) and solubility via quantum-chemical calculations of surface charge distributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.